![molecular formula C19H35N3O4 B12934969 N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-21-7](/img/structure/B12934969.png)
N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a decyloxy group, a hydroxypropyl group, and an imidazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
科学的研究の応用
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.
Industry: It could be used in the development of new materials, such as polymers, surfactants, and coatings, due to its unique structural features.
作用機序
The mechanism of action of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid include:
- (2S)-2-((3-(Octyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Hexyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
Uniqueness
What sets (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For example, the decyloxy group may enhance its lipophilicity, affecting its solubility and membrane permeability, while the imidazolyl group could contribute to its binding affinity for certain biological targets.
特性
CAS番号 |
738592-21-7 |
|---|---|
分子式 |
C19H35N3O4 |
分子量 |
369.5 g/mol |
IUPAC名 |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C19H35N3O4/c1-2-3-4-5-6-7-8-9-10-26-14-17(23)13-21-18(19(24)25)11-16-12-20-15-22-16/h12,15,17-18,21,23H,2-11,13-14H2,1H3,(H,20,22)(H,24,25)/t17?,18-/m0/s1 |
InChIキー |
OBRKSGPRGUKAFS-ZVAWYAOSSA-N |
異性体SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
正規SMILES |
CCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
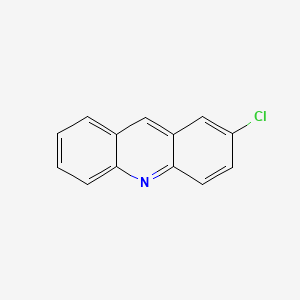
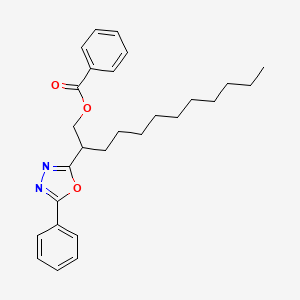
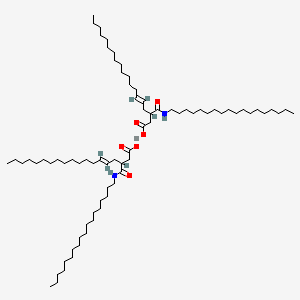


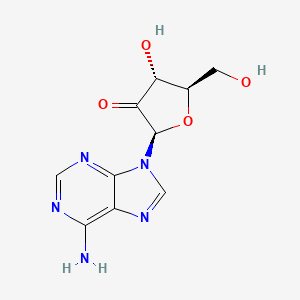
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
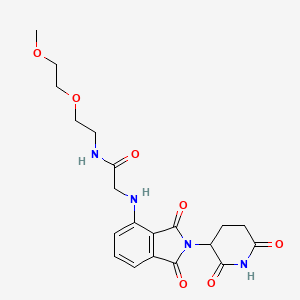
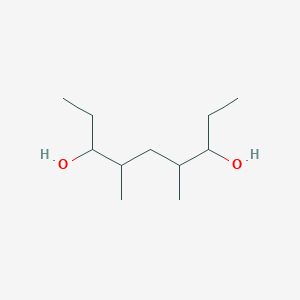
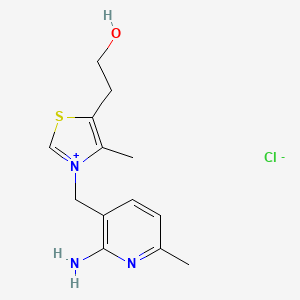
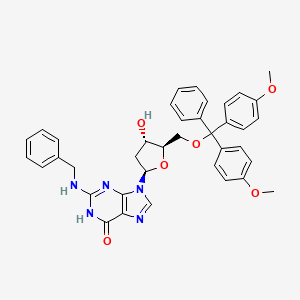
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
